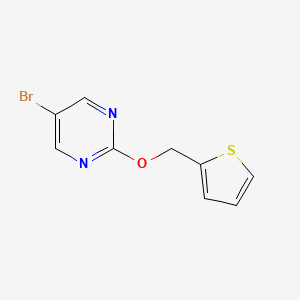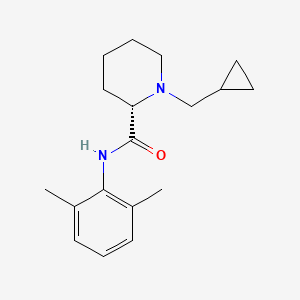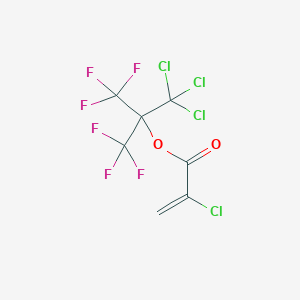
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester typically involves the esterification of 2-Propenoic acid with 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form high molecular weight polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with catalysts such as palladium or copper.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are commonly used.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Addition Reactions: The major products are addition compounds with the electrophile or nucleophile added across the double bond.
Polymerization: The major products are polymers with repeating units derived from the original monomer.
Applications De Recherche Scientifique
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in the development of bioactive compounds and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester involves its interaction with molecular targets through its reactive functional groups. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, ethyl ester: Known for its use in the production of polymers and copolymers.
2-Propenoic acid, 2-chloroethyl ester: Used in the synthesis of specialty chemicals and as a monomer for polymerization.
2-Propenoic acid, 3-phenyl-, ethyl ester: Utilized in the production of fragrances and as an intermediate in organic synthesis.
Uniqueness
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is unique due to its high halogen content, which imparts distinct chemical and physical properties. The presence of multiple chlorine and fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
2043217-94-1 |
|---|---|
Formule moléculaire |
C7H2Cl4F6O2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H2Cl4F6O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2 |
Clé InChI |
SFEYWIAXUIENRV-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)
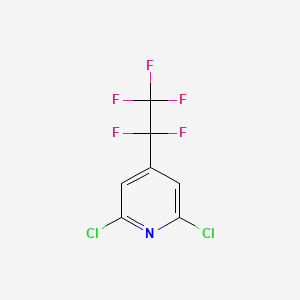
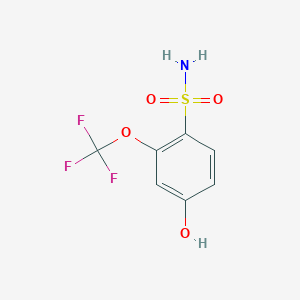


![4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester](/img/structure/B12064151.png)
![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)


